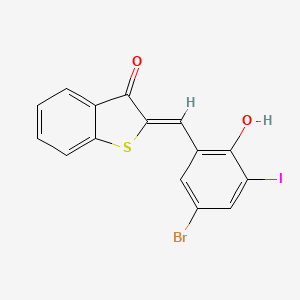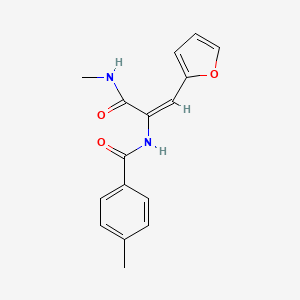![molecular formula C20H24N4O B11525506 6-Amino-3-tert-butyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525506.png)
6-Amino-3-tert-butyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-tert-butyl-4-[4-(propan-2-yl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-tert-butyl-4-[4-(propan-2-yl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a substituted hydrazine with a β-ketoester, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-tert-butyl-4-[4-(propan-2-yl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers could investigate its potential as an enzyme inhibitor or receptor ligand.
Medicine: The compound’s unique structure might confer therapeutic properties, such as anti-inflammatory or anticancer activity, which could be explored in preclinical studies.
Industry: In materials science, this compound could be used to develop new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-amino-3-tert-butyl-4-[4-(propan-2-yl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 6-amino-3-tert-butyl-4-[4-(propan-2-yl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile include other pyrazole derivatives and pyranopyrazole compounds. These compounds share structural features and may exhibit similar reactivity and applications.
Uniqueness
What sets 6-amino-3-tert-butyl-4-[4-(propan-2-yl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart is its specific combination of functional groups and structural elements, which confer unique properties and potential applications. Its tert-butyl and isopropyl substituents, along with the pyrano[2,3-c]pyrazole core, make it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C20H24N4O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-amino-3-tert-butyl-4-(4-propan-2-ylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H24N4O/c1-11(2)12-6-8-13(9-7-12)15-14(10-21)18(22)25-19-16(15)17(23-24-19)20(3,4)5/h6-9,11,15H,22H2,1-5H3,(H,23,24) |
InChI Key |
NUMXWUFGAUZEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C(C)(C)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11525425.png)

![3-(4-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11525434.png)
![3-amino-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11525437.png)

![4-{[4-Oxo-4-(2,2,2-trifluoroethoxy)butanoyl]amino}benzoic acid](/img/structure/B11525446.png)

![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11525456.png)
methanone](/img/structure/B11525462.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B11525463.png)

![(2Z)-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11525483.png)
![5-bromo-2-[(4-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11525491.png)
![N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11525494.png)
